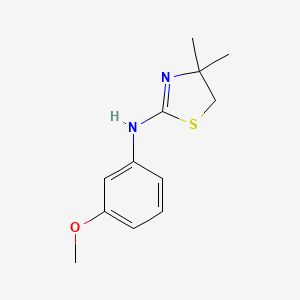

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound with the molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thiazole ring and a methoxyphenyl group .

Métodos De Preparación

The synthesis of N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 3-methoxyaniline with 4,4-dimethyl-2-thiazoline . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Anticancer Applications

Research has demonstrated that N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine exhibits notable anticancer properties.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM. This suggests potential as a therapeutic agent against specific cancers .

Case Study 2: Mechanism of Action

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry and Western blot analysis to assess protein expression related to cell death .

Antimicrobial Properties

The compound has also been studied for its antimicrobial efficacy against various pathogens.

Case Study 3: Antibacterial Activity

In a comparative study assessing thiazole derivatives, this compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Table: Antimicrobial Activity Summary

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models.

Case Study 4: In Vivo Anti-inflammatory Studies

In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may serve as a candidate for developing new anti-inflammatory drugs .

Summary of Findings

The diverse applications of this compound highlight its potential as a multifaceted therapeutic agent:

| Application Type | Effect | Model/Organism | Results |

|---|---|---|---|

| Anticancer | Induced apoptosis | MCF7, A549 | Significant reduction in viability |

| Antimicrobial | Inhibitory effect against bacteria | S. aureus, E. coli | MIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |

| Anti-inflammatory | Reduced edema in inflammatory model | Rat paw edema model | Significant reduction observed |

Mecanismo De Acción

The mechanism of action of N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity . The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .

Comparación Con Compuestos Similares

When compared to similar compounds, N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group. Similar compounds include:

4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

Phenylthiazoles: Compounds that share the thiazole ring but differ in the substituents attached to the phenyl group.

Actividad Biológica

N-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the methoxy group and dimethyl substitutions on the thiazole ring enhances its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance:

- Antibacterial Activity : Research indicates that compounds with thiazole moieties exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. The compound's structural features contribute to its cytotoxic potential:

- Cytotoxic Effects : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μg/mL) | Reference Drug IC50 (μg/mL) |

|---|---|---|

| A-431 | 1.61 ± 1.92 | 2.0 |

| Jurkat | 1.98 ± 1.22 | 2.0 |

These findings support the potential use of thiazole derivatives in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : The compound can penetrate bacterial membranes leading to cell lysis.

- Inhibition of DNA Synthesis : Similar thiazole compounds have been shown to interfere with nucleic acid synthesis in microbial cells.

- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial dysfunction and caspase activation .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced bacterial load in infected animal models compared to controls .

- Clinical Trials for Anticancer Agents : Thiazole-based compounds are currently under investigation in clinical trials for their potential as anticancer agents due to their ability to target specific cancer pathways effectively .

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-12(2)8-16-11(14-12)13-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVDVIAJHHNCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.